[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound with the molecular formula C6H8BrFN2O and a molecular weight of 223.04 g/mol This compound features a pyrazole ring substituted with a bromo group at the 4-position and a fluoroethyl group at the 1-position, along with a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromo Group: The bromo group can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Addition of the Fluoroethyl Group: The fluoroethyl group can be added through nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Methanol Group: The methanol group can be introduced by reduction of a corresponding ester or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Hydrogen-substituted pyrazole
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound can be used as a probe to study biological processes involving pyrazole derivatives.
Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry:
Material Science: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and bromo groups can enhance the compound’s binding affinity and specificity for certain targets, while the methanol group can influence its solubility and bioavailability.
Comparison with Similar Compounds
[4-Bromo-1-(2-fluoroethyl)-1H-pyrazole]: Lacks the methanol group, which may affect its solubility and reactivity.
[4-Bromo-1-(2-chloroethyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which may influence its chemical reactivity and biological activity.
[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group, which may affect its physical and chemical properties.
Uniqueness: The presence of both the fluoroethyl and methanol groups in [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol provides a unique combination of properties that can be exploited in various applications. The fluoroethyl group can enhance binding interactions with biological targets, while the methanol group can improve solubility and facilitate further chemical modifications.
Properties
IUPAC Name |
[4-bromo-2-(2-fluoroethyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3,11H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSIJXSSKXMZMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)CO)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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